molecular formula C6HCl2F2NO B6312740 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride CAS No. 1357624-78-2

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride

Cat. No. B6312740
CAS RN: 1357624-78-2
M. Wt: 211.98 g/mol
InChI Key: XZXREEULWQNENJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride (abbreviated as DCFPF) is a chemical compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 140 °C. DCFPF is a useful reagent for organic synthesis, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a reactant in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, and as a reagent for the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride is a Lewis acid, meaning that it can accept electrons from other molecules. It is able to react with a variety of molecules, such as amines, alcohols, and carboxylic acids, by forming a covalent bond with them. This allows it to act as a catalyst in the synthesis of heterocyclic compounds and other organic molecules.
Biochemical and Physiological Effects
2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride has been studied for its biochemical and physiological effects. In laboratory studies, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and increased muscle activity.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in the presence of air and moisture. It is also relatively nontoxic, so it can be safely handled in the laboratory. However, it is volatile and can be difficult to work with, and it has limited solubility in water, so it must be used in organic solvents.

Future Directions

The future of 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride in research is promising. Its ability to act as a catalyst and its inhibition of acetylcholinesterase make it a potential tool for the development of new drugs and therapies. It also has potential applications in the development of polymers, dyes, and other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of the mechanisms of action of drugs and other compounds.

Synthesis Methods

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride can be synthesized from pyridine and chlorodifluoromethane via a reaction catalyzed by a base, such as sodium hydroxide. The base is used to deprotonate the pyridine, which then reacts with the chlorodifluoromethane to form 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride. The reaction can be carried out in an inert atmosphere and requires temperatures of around 120 °C.

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXREEULWQNENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride

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